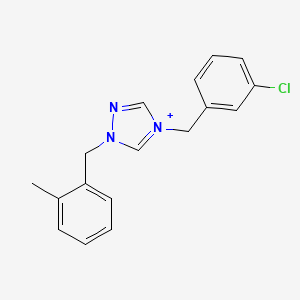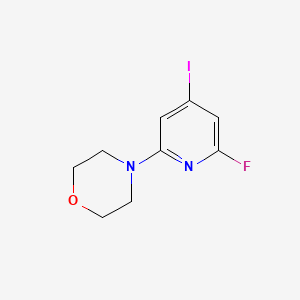
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chlorobenzyl and methylbenzyl groups in its structure suggests potential unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with appropriate benzyl halides under basic conditions. A common method includes:
Starting Materials: 1,2,4-triazole, 3-chlorobenzyl chloride, and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Procedure: The 1,2,4-triazole is first deprotonated by the base, followed by the addition of benzyl halides to form the desired triazolium salt.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical agents.
Agriculture: As a component in the formulation of agrochemicals.
Materials Science: In the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes or receptors. The triazolium moiety can participate in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, which may affect its reactivity and applications.
4-(2-Chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
Uniqueness
The presence of both 3-chlorobenzyl and 2-methylbenzyl groups in 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C17H17ClN3+ |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-5-2-3-7-16(14)11-21-13-20(12-19-21)10-15-6-4-8-17(18)9-15/h2-9,12-13H,10-11H2,1H3/q+1 |
Clave InChI |
ZALKGWPOCJKEHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
